molecular formula C10H13NO2 B13601280 (4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol

(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol

Cat. No.: B13601280
M. Wt: 179.22 g/mol
InChI Key: YSOXZVPTLZKERG-ZJUUUORDSA-N
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Description

rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of hydroxyl groups at the 4 and 5 positions adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a benzazepine precursor using a suitable reducing agent, followed by the introduction of hydroxyl groups through oxidation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups or alter the benzazepine core.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzazepine ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as neuroprotective or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound may modulate various pathways, including signal transduction and metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one
  • rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyrrolidin-2-one

Uniqueness

rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol is unique due to its benzazepine core and the presence of hydroxyl groups at specific positions. This structural configuration imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol

InChI

InChI=1S/C10H13NO2/c12-9-5-6-11-8-4-2-1-3-7(8)10(9)13/h1-4,9-13H,5-6H2/t9-,10+/m1/s1

InChI Key

YSOXZVPTLZKERG-ZJUUUORDSA-N

Isomeric SMILES

C1CNC2=CC=CC=C2[C@@H]([C@@H]1O)O

Canonical SMILES

C1CNC2=CC=CC=C2C(C1O)O

Origin of Product

United States

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